molecular formula C16H14BrClO B8445643 4-Bromo-2,2-diphenylbutyric chloride

4-Bromo-2,2-diphenylbutyric chloride

Cat. No. B8445643
M. Wt: 337.64 g/mol
InChI Key: GJVLGFXSSHQNGT-UHFFFAOYSA-N
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Patent
US08481743B2

Procedure details

To a solution of dimethylamine (2M in THF, 50 mL) and saturated aqueous Na2CO3 (100 mL) was added dropwise a solution of compound (E) in toluene (100 mL), prepared as described above, at 0° C. The resulting mixture was allowed to stir for 12 hours. The mixture was extracted with toluene (1×30 mL) and chloroform (3×100 mL). The combined extracts were washed with water (1×30 mL), dried over K2CO3. After evaporation to dryness and crystallization with methyl isobutyl ketone, the desired product (F) dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide was obtained in 53% yield.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C([O-])([O-])=O.[Na+].[Na+].[Br:10][CH2:11][CH2:12][C:13]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:14](Cl)=[O:15]>C1(C)C=CC=CC=1>[Br-:10].[CH3:1][N+:2]([CH3:3])=[C:14]1[C:13]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12][CH2:11][O:15]1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CNC
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(C(=O)Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene (1×30 mL) and chloroform (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
to dryness and crystallization with methyl isobutyl ketone

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Name
Type
product
Smiles
[Br-].C[N+](=C1OCCC1(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.